5-Chloropyrazine-2-carbonyl chloride

説明

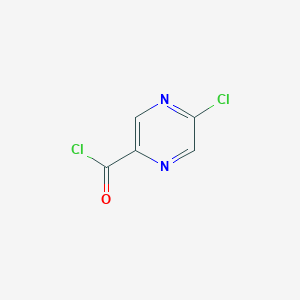

Structure

2D Structure

特性

IUPAC Name |

5-chloropyrazine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEMQJVHMRAYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570136 | |

| Record name | 5-Chloropyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88625-23-4 | |

| Record name | 5-Chloropyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyrazine-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 5-Chloropyrazine-2-carbonyl chloride

The synthesis of this compound, a key intermediate in the development of various bioactive compounds, is primarily achieved through the conversion of its corresponding carboxylic acid. researchgate.net The two most prominent methods employed for this transformation are chlorination using thionyl chloride and, alternatively, oxalyl chloride.

The reaction of 5-chloropyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) represents a widely utilized and effective method for the preparation of the target acyl chloride. researchgate.netlibretexts.org This process involves the substitution of the carboxylic acid's hydroxyl group with a chloride ion, yielding the acid chloride, along with sulfur dioxide and hydrogen chloride as volatile byproducts. libretexts.orgmasterorganicchemistry.com

The conversion of carboxylic acids to acyl chlorides using thionyl chloride is often accelerated by the use of a catalyst, with N,N-Dimethylformamide (DMF) being a common choice. acs.org The reaction typically involves heating the carboxylic acid with an excess of thionyl chloride, either neat or in an inert solvent, under reflux conditions. commonorganicchemistry.com

The catalytic role of DMF is significant; it reacts with thionyl chloride to form a reactive Vilsmeier-Haack type intermediate, dimethylchloromethyleneammonium chloride. brainly.comcommonorganicchemistry.com This intermediate is a more potent chlorinating agent than thionyl chloride itself, thus facilitating the conversion at a faster rate. commonorganicchemistry.com The general mechanism involves the activation of the carboxylic acid by this intermediate, leading to the formation of the acyl chloride. acs.org

Table 1: Typical Reaction Conditions for Thionyl Chloride-Mediated Synthesis

| Parameter | Condition | Source(s) |

|---|---|---|

| Chlorinating Agent | Thionyl chloride (SOCl₂) | researchgate.netlibretexts.org |

| Starting Material | 5-Chloropyrazine-2-carboxylic acid | researchgate.net |

| Catalyst | N,N-Dimethylformamide (DMF) | acs.org |

| Temperature | Reflux (approx. 76-110°C) | |

| Reaction Time | 1–3 hours |

| Workup | Excess SOCl₂ is removed via vacuum evaporation | |

Optimization of the synthesis aims to maximize yield and purity while minimizing reaction time and the use of harsh conditions. In industrial applications, continuous flow reactors are sometimes employed to enhance efficiency and control over reaction parameters. Research has also explored alternative conditions, such as conducting the reaction at a lower temperature (45°C) for a shorter duration (20 minutes) in a greener solvent like tert-amyl alcohol, which has been reported to achieve high yields of up to 91.6%. researchgate.net Key parameters for optimization include the choice of solvent, reaction temperature, duration, and the molar ratio of reactants and catalyst.

An alternative and often milder method for synthesizing this compound is the use of oxalyl chloride ((COCl)₂). commonorganicchemistry.com This reagent is also highly effective for converting carboxylic acids to their corresponding acid chlorides and is frequently used with a catalytic amount of DMF. commonorganicchemistry.comwikipedia.org

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), at room temperature. commonorganicchemistry.com The procedure involves dissolving the 5-chloropyrazine-2-carboxylic acid in DCM, followed by the addition of oxalyl chloride (often 1.2–1.5 equivalents) and a catalytic quantity of DMF. The reaction mixture is stirred for several hours until completion. The workup is simplified because the byproducts of oxalyl chloride decomposition—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are all gaseous. wikipedia.org

Table 2: Typical Reaction Conditions for Oxalyl Chloride-Mediated Synthesis

| Parameter | Condition | Source(s) |

|---|---|---|

| Chlorinating Agent | Oxalyl chloride ((COCl)₂) | commonorganicchemistry.comwikipedia.org |

| Starting Material | 5-Chloropyrazine-2-carboxylic acid | |

| Catalyst | N,N-Dimethylformamide (DMF) | commonorganicchemistry.com |

| Solvent | Dichloromethane (DCM) | commonorganicchemistry.com |

| Temperature | Room Temperature | commonorganicchemistry.com |

| Reaction Time | ~1.5-18 hours | orgsyn.org |

| Workup | Concentration under vacuum | |

Both thionyl chloride and oxalyl chloride are effective reagents for the synthesis of this compound, but they differ in their reaction conditions and handling requirements.

Reaction Conditions: The thionyl chloride method often requires elevated temperatures (reflux), whereas the oxalyl chloride reaction can typically be performed at room temperature, making it a milder option. commonorganicchemistry.com

Byproducts: Oxalyl chloride offers the advantage of producing only gaseous byproducts (CO, CO₂, HCl), which simplifies the purification of the final product. wikipedia.org Thionyl chloride produces SO₂ and HCl, which are also volatile but require careful handling. masterorganicchemistry.com

Reagent Handling: Both reagents are corrosive and moisture-sensitive. Oxalyl chloride is known to be highly toxic and must be handled with extreme caution in a well-ventilated fume hood. wikipedia.org

Side Reactions: When using DMF as a catalyst with either chlorinating agent, there is a potential for the formation of dimethylcarbamoyl chloride (DMCC), a potent carcinogen, as a minor byproduct. acs.orgwikipedia.org

The choice between the two methods often depends on the scale of the reaction, the sensitivity of other functional groups in the molecule, and the available laboratory equipment for handling the reagents and byproducts.

Thionyl Chloride-Mediated Chlorination of 5-Chloropyrazine-2-carboxylic acid

Chemical Reactivity and Reaction Mechanisms of this compound

This compound is a reactive acyl chloride, and its chemistry is dominated by nucleophilic acyl substitution at the carbonyl carbon. The carbonyl chloride group is an excellent leaving group, making the compound a versatile intermediate for introducing the 5-chloropyrazinoyl moiety into other molecules.

The primary reactions of this compound include:

Condensation with Amines: It readily reacts with primary or secondary amines to form the corresponding amides. This is one of its most common applications, serving as a key step in the synthesis of various biologically active pyrazine-2-carboxamides. researchgate.net

Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield esters.

Reaction with Thiols: It can react with thiols to form thioesters.

Hydrolysis: The compound is sensitive to moisture and can be hydrolyzed back to 5-chloropyrazine-2-carboxylic acid upon contact with water.

The general mechanism for these transformations is nucleophilic acyl substitution. A nucleophile (such as an amine or alcohol) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and the carbonyl double bond is reformed, resulting in the final substituted product.

Acyl Chloride Reactivity Towards Nucleophiles

The acyl chloride group of this compound is a highly reactive functional group, readily undergoing nucleophilic acyl substitution reactions. This reactivity is central to its utility as a chemical intermediate. The carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group, to form the substituted product.

Aminolysis, the reaction with primary or secondary amines, is a prominent transformation of this compound, leading to the formation of pyrazine-2-carboxamides. This reaction is a cornerstone for the synthesis of a wide array of derivatives. researchgate.netmdpi.com The general procedure involves dissolving the crude acyl chloride in a dry solvent, such as acetone (B3395972), and adding it dropwise to a stirred solution of the desired amine in the presence of a base like pyridine (B92270) at room temperature. mdpi.com The base serves to neutralize the hydrochloric acid byproduct. After the reaction is complete, the mixture is typically poured into cold water to precipitate the crude amide, which can then be purified by recrystallization. mdpi.com

This methodology has been successfully employed to synthesize various series of N-substituted pyrazine-2-carboxamides. For instance, reactions with substituted benzylamines yield N-benzylpyrazine-2-carboxamides, while reactions with substituted anilines produce N-phenylpyrazine-2-carboxamides. researchgate.netmdpi.com

Table 1: Examples of Aminolysis Reactions with 5-Substituted Pyrazine-2-carbonyl chlorides This table presents examples of pyrazine-2-carboxamides synthesized via aminolysis of the corresponding acyl chloride with various amines.

| Acyl Chloride Reactant | Amine Reactant | Product | Reference |

| 5-tert-Butyl-6-chloropyrazine-2-carbonyl chloride | 4-methoxybenzylamine | 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | researchgate.net |

| 6-Chloropyrazine-2-carbonyl chloride | 4-chloro-3-methylaniline | 6-Chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | mdpi.com |

| 5-tert-Butylpyrazine-2-carbonyl chloride | 4-chlorobenzylamine | N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | phcog.com |

| 5-tert-Butyl-6-chloropyrazine-2-carbonyl chloride | 4-(trifluoromethyl)aniline | 5-tert-Butyl-6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide | mdpi.com |

Note: The table showcases the versatility of the aminolysis reaction in creating diverse amide structures.

In addition to amines, alcohols can also act as nucleophiles, reacting with this compound to form esters. This process, known as esterification, is another key transformation for this acyl chloride. The reaction mechanism is analogous to aminolysis, involving the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon, followed by the elimination of hydrogen chloride. chemistrysteps.com While the Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid and an alcohol, the use of a more reactive acyl chloride allows the reaction to proceed readily, often just by mixing the alcohol and the acyl chloride, sometimes in the presence of a non-nucleophilic base like pyridine to scavenge the HCl produced. chemistrysteps.com

For example, the reaction of this compound with methanol (B129727) would yield methyl 5-chloropyrazine-2-carboxylate. The hydrolysis of this ester to 5-chloropyrazine-2-carboxylic acid is a well-documented process, confirming the ester's role as a stable, isolable intermediate. jocpr.comresearchgate.net

Electrophilic Nature of the Carbonyl Carbon

The significant reactivity of this compound towards nucleophiles is fundamentally due to the pronounced electrophilic character of its carbonyl carbon. libretexts.org The carbon-oxygen double bond (C=O) is inherently polar because oxygen is more electronegative than carbon. libretexts.org This results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the oxygen atom. libretexts.org The presence of the double bond intensifies this charge separation, as the oxygen atom pulls two pairs of bonding electrons towards itself. libretexts.org

Furthermore, the adjacent chlorine atom in the acyl chloride group is also highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect further depletes electron density from the carbonyl carbon, significantly increasing its partial positive charge and, consequently, its electrophilicity. This enhanced electrophilicity makes the carbonyl carbon an excellent target for attack by electron-rich nucleophiles like amines and alcohols. Theoretical studies on other carbonyl compounds have shown that the electrophilicity is primarily determined by electrostatic attractions between the carbonyl compound and the nucleophile. nih.govucm.esrsc.org The more positive the charge on the carbonyl carbon, the stronger the electrostatic interaction with an incoming nucleophile, leading to a lower activation energy for the reaction. nih.gov

Influence of Pyrazine (B50134) Ring and Chlorine Substituent on Reactivity

The reactivity of the acyl chloride group in this compound is modulated by the electronic properties of both the pyrazine ring and the chlorine substituent at the 5-position.

The pyrazine ring itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. These nitrogen atoms exert a strong electron-withdrawing effect (a -I and -M effect) on the entire ring system. This inherent electronic deficiency of the pyrazine ring enhances the electrophilicity of the carbonyl carbon at the 2-position by further withdrawing electron density. Research on substituted chloropyrazines has correlated their reactivity in nucleophilic substitutions to the calculated electronic deficiency at various positions on the ring. researchgate.net

The chlorine atom at the 5-position also plays a crucial role. As a halogen, chlorine is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect further deactivates the ring towards electrophilic substitution but, more importantly in this context, it increases the partial positive charge on the ring carbons, including the one attached to the carbonyl group. This inductive withdrawal of electrons complements the effect of the pyrazine nitrogens, making the carbonyl carbon even more susceptible to nucleophilic attack compared to an acyl chloride on a less electron-poor ring system. The significant role of chlorine substitution is widely recognized in medicinal chemistry for modifying the electronic and physicochemical properties of molecules. nih.gov

Derivatization Strategies Utilizing this compound

The high reactivity of this compound makes it an ideal starting material for various derivatization strategies aimed at creating libraries of compounds for biological screening. Its ability to easily react with nucleophiles allows for the straightforward introduction of diverse functional groups and structural motifs.

A primary derivatization strategy involves the synthesis of pyrazine-2-carboxamide analogues through aminolysis reactions. This approach is widely used due to the relative ease of the reaction and the commercial availability of a vast array of primary and secondary amines, allowing for extensive structural diversity in the final products. researchgate.netmdpi.com

The general synthetic pathway involves the reaction of this compound (or a related pyrazine-2-carbonyl chloride) with a selected amine. mdpi.com The reaction conditions are typically mild, involving the dropwise addition of the acyl chloride (dissolved in a solvent like acetone or toluene) to a solution of the amine and a base (such as pyridine) at room temperature. mdpi.com This method has been used to generate large series of compounds for evaluation in various biological assays. researchgate.netmdpi.com

Table 2: Selected Pyrazine-2-carboxamide Analogues Synthesized from Pyrazine-2-carbonyl chlorides This table highlights the structural diversity of pyrazine-2-carboxamide analogues that can be synthesized.

| Starting Acid | Amine | Synthesized Pyrazine-2-carboxamide Analogue | Reference |

| 6-Chloropyrazine-2-carboxylic acid | 3-Iodo-4-methylaniline | 6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | mdpi.com |

| 5-tert-Butylpyrazine-2-carboxylic acid | 4-Chloro-3-methylaniline | 5-tert-Butyl-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide | mdpi.com |

| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | 4-Trifluoromethylaniline | 5-tert-Butyl-6-chloro-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide | mdpi.com |

| 5-Chloropyrazine-2-carboxylic acid | Various benzylamines | Series of N-benzyl-5-chloropyrazine-2-carboxamides | researchgate.net |

Note: The synthesis begins with the conversion of the carboxylic acid to the corresponding acyl chloride, typically using thionyl chloride. mdpi.com

Formation of Chloropyrazine Conjugated Systems

The chlorine atom on the pyrazine ring of this compound and its derivatives is a valuable handle for constructing larger conjugated systems through metal-catalyzed cross-coupling reactions. Although direct examples using the acyl chloride are sparse, the reactivity of the chloropyrazine core is well-established. For instance, similar chloropyrazine structures readily participate in reactions like the Suzuki and Kumada-Corriu cross-couplings. mdpi.commdpi.com In a Suzuki reaction, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) is used to couple the chloropyrazine with an aryl or heteroaryl boronic acid, forming a new carbon-carbon bond and extending the π-conjugated system. mdpi.com This strategy allows for the fusion of the pyrazine ring with other aromatic moieties, leading to complex molecules with tailored electronic properties.

Development of Substituted Phenylsulfanylpyrazine-2-carboxylic Acid Derivatives

Derivatives of this compound are precursors to substituted phenylsulfanylpyrazine-2-carboxylic acids. The key transformation is a nucleophilic substitution where the chlorine atom is displaced by a substituted benzenethiol. researchgate.net This coupling reaction has been successfully carried out using a heterogeneous copper catalyst. researchgate.net The process typically involves reacting a 5-chloropyrazine derivative (such as the corresponding carbonitrile) with various substituted thiophenols, leading to the formation of a C-S bond and yielding the desired phenylsulfanylpyrazine products. researchgate.net

Other Novel Pyrazine Derivatives

The high reactivity of the acyl chloride group in this compound allows for the synthesis of other novel derivatives beyond simple amides. For instance, condensation with sulfonamides can yield N-sulfonylcarboxamides. This reaction follows a similar mechanism to aminolysis, where the nitrogen atom of the sulfonamide acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride to form a new class of pyrazine derivatives with potential biological activities. orientjchem.org

Iii. Applications in Advanced Organic Synthesis

5-Chloropyrazine-2-carbonyl chloride as a Core Intermediate in Heterocyclic Chemistry

The structure of this compound makes it an ideal building block for the synthesis of more complex heterocyclic systems. The acyl chloride at the 2-position is a highly reactive electrophilic site, readily undergoing reactions with a variety of nucleophiles. This reactivity is frequently exploited in the formation of amides, esters, and ketones, thereby extending the molecular framework from the pyrazine (B50134) core.

Simultaneously, the chlorine atom at the 5-position acts as a synthetic handle for further functionalization. As an electron-deficient heteroaromatic system, the pyrazine ring is susceptible to nucleophilic aromatic substitution, allowing for the displacement of the chloride by other functional groups. This dual reactivity enables a stepwise and controlled approach to the elaboration of the pyrazine scaffold, making it a cornerstone intermediate for creating diverse libraries of heterocyclic compounds.

Synthesis of Complex Bioactive Molecules

A significant application of this compound is in medicinal chemistry, where it serves as a key precursor for the synthesis of molecules with notable biological activity. Its utility is prominently demonstrated in the creation of novel pyrazine-2-carboxamides, a class of compounds investigated for their therapeutic potential.

For instance, a series of N-benzylpyrazine-2-carboxamides has been synthesized by the condensation of this compound with various substituted benzylamines. nih.gov This reaction, known as aminolysis, proceeds under mild conditions to produce the corresponding amides in good yields. nih.govresearchgate.net Subsequent biological evaluation of these derivatives has revealed significant antimycobacterial and antifungal properties. nih.govresearchgate.net Specifically, compounds such as 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide have shown high antifungal activity against Trichophyton mentagrophytes, while other derivatives have demonstrated potent activity against Mycobacterium tuberculosis. nih.gov The synthesis of 5-chloro-N-phenylpyrazine-2-carboxamides has also been explored, leading to compounds with a broad spectrum of in vitro activity against various mycobacterial strains, including M. kansasii and M. avium. nih.gov

| Reactant | Resulting Compound | Reported Biological Activity | Reference |

|---|---|---|---|

| 3-(Trifluoromethyl)benzylamine | 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | High antifungal activity (MIC = 15.62 µmol/L against T. mentagrophytes) | nih.gov |

| 4-Methoxybenzylamine | 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide* | High antimycobacterial activity (MIC = 6.25 µg/mL against M. tuberculosis) | nih.govresearchgate.net |

| 5-Chloro-2-hydroxyaniline | 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | Inhibition of M. tuberculosis (MIC = 1.56 µg/mL) and other mycobacterial strains (MIC = 12.5 µg/mL) | nih.gov |

| 4-Amino-2-hydroxybenzoic acid | 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | Good activity against M. tuberculosis (MIC = 3.13 µg/mL) and rated as non-toxic in vitro | nih.gov |

Functionalization of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, and methods to selectively functionalize it are of high importance. The chlorine atom on the this compound molecule is a key feature that allows for extensive modification of the heterocyclic core.

One of the fundamental strategies for functionalizing the pyrazine ring is through nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by nucleophiles like amines, thiols, or alkoxides. researchgate.net More advanced and highly regioselective methodologies have also been developed. For example, the use of sterically hindered magnesium and zinc bases, such as TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidide magnesium chloride lithium chloride), enables the direct metalation of the chloropyrazine ring at specific positions. nih.govmdpi.com These organometallic intermediates can then be trapped with a wide range of electrophiles, allowing for the introduction of alkyl, aryl, or other functional groups with high precision. nih.govmdpi.com This approach has been successfully applied to the synthesis of highly functionalized pyrazines and complex natural products like coelenterazine. nih.govmdpi.com

| Reaction Type | Key Reagents | Transformation | Reference |

|---|---|---|---|

| Aminolysis | Substituted amines/anilines | Forms an amide bond at the C2 position by reacting with the acyl chloride. | nih.govnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Benzenethiols, Copper catalyst | Displaces the chlorine atom at the C5 position with a sulfur nucleophile. | researchgate.net |

| Regioselective Metalation | TMPMgCl·LiCl or TMPZnCl·LiCl | Directs deprotonation of the pyrazine ring at a specific position, creating a reactive organometallic intermediate. | nih.govmdpi.com |

| Electrophilic Quench | Aryl iodides, Acyl chlorides, etc. | Reacts with the organometallic intermediate to introduce diverse functional groups onto the pyrazine ring. | nih.govresearchgate.net |

Development of Novel Synthetic Reagents and Methodologies

The study and application of this compound and related chloropyrazines have contributed to the advancement of synthetic methodologies. The predictable reactivity of the chlorine atom and the ability to activate the pyrazine ring towards regioselective functionalization have made these compounds excellent platforms for developing new synthetic protocols.

Research into the metalation of chloropyrazines has led to the development of a robust toolkit for the controlled, stepwise functionalization of N-heterocycles. nih.govmdpi.com The use of TMP-bases for directed magnesiation or zincation has expanded the scope of reactions available for modifying sensitive heterocyclic systems. thieme-connect.de These methods provide a powerful alternative to traditional cross-coupling reactions and allow for the creation of polyfunctional pyrazines that were previously difficult to access. The systematic exploration of the reactivity of these intermediates has refined the understanding of C-H activation and functionalization in electron-deficient aromatic systems, thereby advancing the broader field of synthetic organic chemistry. thieme-connect.de

Iv. Biological Activity and Structure Activity Relationship Sar Studies of Derivatives

Antimycobacterial Activity of 5-Chloropyrazine-2-carbonyl chloride Derivatives

A substantial body of research has been dedicated to synthesizing and evaluating derivatives of this compound for their efficacy against various mycobacterial species. These studies have revealed a broad spectrum of antimycobacterial activity, including against drug-resistant strains, and have pinpointed a key molecular target.

Derivatives of this compound have demonstrated significant in vitro activity against Mycobacterium tuberculosis. A series of thirty 5-chloro-N-phenylpyrazine-2-carboxamides, synthesized from this compound, showed potent activity against the H37Rv strain of M. tuberculosis, with Minimum Inhibitory Concentrations (MICs) generally falling within the range of 1.56–6.25 µg/mL. nih.gov Notably, only three compounds in this series were found to be inactive. nih.gov

One of the key advantages of these derivatives is their effectiveness against pyrazinamide (B1679903) (PZA)-resistant strains of M. tuberculosis. nih.govnih.gov This suggests a mechanism of action that is distinct from that of PZA, which requires activation by a mycobacterial amidase, an enzyme often altered in PZA-resistant isolates. nih.gov The ability of these compounds to circumvent this common resistance mechanism makes them promising candidates for the development of new anti-tuberculosis drugs. For instance, 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide exhibited a potent MIC of 1.56 µg/mL against M. tuberculosis. nih.gov

| Compound | Target Strain | MIC (µg/mL) |

| 5-chloro-N-phenylpyrazine-2-carboxamides (most) | M. tuberculosis H37Rv | 1.56–6.25 |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis | 1.56 |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | M. tuberculosis | 3.13 |

The antimycobacterial spectrum of this compound derivatives extends to atypical mycobacteria, which are naturally resistant to pyrazinamide. nih.gov Various synthesized compounds have been screened against strains such as M. kansasii, M. smegmatis, M. fortuitum, and M. avium. nih.gov

For example, 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was found to inhibit all tested strains, with an MIC of 12.5 µg/mL for the atypical mycobacteria. nih.gov In another study, 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide and 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide were notably active against M. kansasii, with MICs of 3.13 µg/mL and 6.25 µg/mL, respectively. nih.gov This is particularly significant as M. kansasii is intrinsically resistant to PZA. nih.gov

| Compound | Target Strain | MIC (µg/mL) |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | Atypical Mycobacteria | 12.5 |

| 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | M. kansasii | 3.13 |

| 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | M. kansasii | 6.25 |

The antimycobacterial activity of this compound derivatives has been linked to the inhibition of Fatty Acid Synthase I (FAS I). nih.gov FAS I is a crucial enzyme system in mycobacteria responsible for the biosynthesis of fatty acids, which are essential components of the bacterial cell wall. nih.gov The parent compound, 5-chloropyrazinamide (5-Cl-PZA), is a known inhibitor of mycobacterial FAS I. nih.gov This mechanism of action is distinct from many existing antitubercular drugs, offering a potential new avenue for combating drug-resistant tuberculosis. The observation that overexpression of the fas1 gene in M. smegmatis confers resistance to 5-Cl-PZA further supports the role of FAS I as the primary target. nih.gov

Structure-activity relationship (SAR) studies have provided valuable insights into the structural features that govern the antimycobacterial potency and spectrum of these derivatives. A key finding is that the nature of the substituent attached to the carboxamide nitrogen plays a crucial role.

It has been observed that N-phenylpyrazine-2-carboxamides (anilides) generally exhibit superior antimycobacterial activity compared to their N-benzyl counterparts. bohrium.com The incorporation of a methylene (B1212753) bridge between the carboxamide and the phenyl ring, as in the N-benzyl series, appears to be detrimental to activity against M. tuberculosis H37Rv. bohrium.com

Within the anilide series, a wide range of substituents on the phenyl ring are tolerated while maintaining good activity. nih.gov This suggests that the 5-chloropyrazine core is the primary pharmacophore responsible for the antimycobacterial effect. However, certain substitutions can modulate the activity and cytotoxicity. For instance, the presence of hydroxyl substituents on the phenyl ring has been associated with decreased in vitro cytotoxicity. nih.gov The combination of a hydroxyl group with other hydrophilic substituents can further enhance this favorable property. nih.gov For the N-benzyl series, no clear correlation between lipophilicity and activity has been established, and the type of substitution on the phenyl ring did not lead to significant differences in activity. bohrium.com

Antifungal Activity of Derivatives

In addition to their antimycobacterial properties, certain derivatives of this compound have been investigated for their potential as antifungal agents.

Substituted N-benzylpyrazine-2-carboxamides, derived from this compound, have been evaluated for their antifungal activity. One study reported the activity of these compounds against the dermatophyte Trichophyton mentagrophytes. While the specific MIC values for the 5-chloro derivatives were not detailed in the provided context, the broader class of pyrazinecarboxamides has shown promise against this and other fungal strains. researchgate.net

Structure-Activity Insights for Antifungal Potency

The antifungal potential of pyrazine (B50134) carboxamide derivatives has been demonstrated against various fungal pathogens. Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the molecule are critical for antifungal efficacy.

For instance, a series of pyrazine carboxamide derivatives were evaluated for activity against Candida albicans and Aspergillus niger. jocpr.com Within this series, one derivative showed the highest activity against C. albicans, comparable to the standard drug fluconazole. jocpr.com Conversely, several other compounds in the same series were found to be inactive against C. albicans. jocpr.com Against A. niger, a different set of derivatives showed activity, though to a lesser extent than the standard, while others remained inactive. jocpr.com

These findings highlight the high degree of structural specificity required for potent antifungal action. The collective results suggest that specific substitutions on the aminopyridine moiety, which is attached to the pyrazine-2-carboxamide core, significantly influence the antifungal spectrum and potency. jocpr.com For example, one particular compound demonstrated good activity against both M. tuberculosis and the two tested fungal strains, whereas another was inactive against all three, underscoring the subtle structural changes that dictate biological activity. jocpr.com

Table 1: Antifungal Activity Profile of Select Pyrazine Carboxamide Derivatives

| Compound ID | Activity vs. C. albicans | Activity vs. A. niger |

|---|---|---|

| P1 | Active | Active |

| P2 | Highly Active | Active |

| P3 | Active | Active |

| P4 | Active | Inactive |

| P5 | Inactive | Inactive |

| P6 | Inactive | Active |

| P7 | Inactive | Inactive |

| P8 | Active | Active |

| Fluconazole | Standard | Standard |

Source: Journal of Chemical and Pharmaceutical Research, 2012. jocpr.com

Antibacterial Activity of Derivatives

Derivatives of pyrazine-2-carboxamide have shown notable antibacterial activity, including against multidrug-resistant strains. The core structure is analogous to pyrazinamide, a crucial first-line antituberculosis drug, which has spurred research into new derivatives to combat resistance.

A series of N-phenylpyrazine-2-carboxamides featuring chlorine substitutions were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov The results indicated that chlorination significantly impacts efficacy. Specifically, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide and 6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide showed the most promising results, with inhibitions of 65% and 61%, respectively, at a concentration of 6.25 µg/mL. nih.gov This suggests that chlorine atoms on both the pyrazine and the phenyl rings contribute positively to the antimycobacterial effect. nih.gov

Further studies on other pyrazine carboxamide derivatives have identified compounds with activity against a range of gram-negative and gram-positive bacteria. rjpbcs.com In one study, derivatives were tested against clinical isolates of E. coli, P. aeruginosa, B. subtilis, and S. aureus. rjpbcs.com The minimum inhibitory concentration (MIC) values indicated that specific substitutions on a linked piperazine (B1678402) ring were key to potency. For example, certain compounds were particularly effective against P. aeruginosa with MIC values of 25 µg/mL, while others were more effective against E. coli with MIC values of 50 µg/mL. rjpbcs.com Molecular docking studies from this research suggested that the antibacterial action may stem from the inhibition of GlcN-6-P synthase. rjpbcs.com

Another study focused on derivatives effective against extensively drug-resistant Salmonella Typhi (XDR S. Typhi). mdpi.com Through Suzuki reactions, a series of arylated N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide analogs were created. One compound, in particular, demonstrated the strongest antibacterial activity, with a MIC of 6.25 mg/mL and an inhibition zone of 17 mm. mdpi.com

Agrochemical Applications: Herbicidal and Fungicidal Potential of Derivatives

The pyrazine carboxamide scaffold has been successfully exploited to develop compounds with agrochemical applications, particularly as herbicides that target photosynthesis.

Many commercial herbicides function by interrupting the photosynthetic electron transport (PET) chain in plant chloroplasts, specifically within Photosystem II (PS II). nih.gov Derivatives of this compound have been shown to be effective PET inhibitors.

The inhibitory activity of a series of chlorinated N-phenylpyrazine-2-carboxamides was measured in isolated spinach chloroplasts. nih.gov The results demonstrated a clear structure-activity relationship. The most potent compound identified was 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, with an IC₅₀ value of 43 µmol/L. nih.gov Analysis of the series revealed several key insights:

Positive Effect of Chlorine: The presence of a chlorine atom on both the pyrazine ring (at the C6 position) and the phenyl ring (particularly at the C4 position) enhances inhibitory activity. nih.gov

Influence of Lipophilicity: The introduction of a bulky, lipophilic tert-butyl group on the pyrazine ring also positively contributed to PET inhibition, an effect that was contrary to its negative impact on antimycobacterial activity. nih.gov

Another study investigated a different set of substituted N-phenylpyrazine-2-carboxamides and also found significant PET inhibition. nih.gov The most active compound in this series was 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, which recorded an IC₅₀ of 51.0 µmol∙L⁻¹. nih.gov These findings confirm that the pyrazine carboxamide structure is a viable pharmacophore for designing potent photosynthesis inhibitors.

Table 2: Inhibition of Photosynthetic Electron Transport (PET) by Select Pyrazine Carboxamide Derivatives

| Compound | Substituents | PET Inhibition (IC₅₀ in µmol/L) |

|---|---|---|

| Derivative 1 | 6-chloro, 5-tert-butyl, N-(4-chlorophenyl) | 43 |

| Derivative 2 | 6-chloro, N-(3-iodo-4-methylphenyl) | 51 |

| Diuron (Standard) | Not Applicable | 0.27 |

Source: Molecules, 2012; International Journal of Molecular Sciences, 2010. nih.govnih.gov

The primary target for many PET-inhibiting herbicides is the D1 protein within the Photosystem II (PS II) complex. redalyc.org These inhibitors typically bind to the Q₈ binding niche on the D1 protein, thereby blocking the electron flow from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Q₈). redalyc.org

Research on N-phenylpyrazine-2-carboxamide derivatives suggests they act on the donor side of PS II. nih.gov Some related compounds have been found to interact with the tyrosine radicals TyrZ and TyrD, which are located in the D1 and D2 proteins. nih.gov This interaction leads to an interruption of the photosynthetic electron transport chain. nih.gov For example, specific derivatives like 6-chloro-5-tert-butyl-N-(4-hydroxyphenyl)pyrazine-2-carboxamide were found to interact with the D⁺ intermediate, further specifying the site of action within the complex machinery of PS II. nih.gov

Enzyme Modulation and Other Biological Interactions of Derivatives (e.g., Epithelial Sodium Channel (ENaC) inhibition)

Beyond antimicrobial and herbicidal applications, derivatives based on the 3,5-diamino-6-chloropyrazine-2-carboxamide (B82745) scaffold have emerged as highly potent and specific inhibitors of the epithelial sodium channel (ENaC). ENaC plays a crucial role in regulating fluid volume on mucosal surfaces, and its inhibition is a therapeutic strategy for conditions like cystic fibrosis. nih.govresearchgate.net

Amiloride, an early ENaC inhibitor, suffers from low potency and rapid absorption. nih.gov This led to the development of novel pyrazine derivatives with improved pharmacological properties. One such derivative, N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (B1217627) (known as 552-02), was synthesized and found to be a significantly more potent and durable ENaC blocker tailored for aerosol delivery. nih.govresearchgate.net

Further research has yielded a new generation of ENaC inhibitors with even greater potency and selectivity. These compounds are typically derivatives of 3,5-diamino-6-chloro-pyrazine-2-carboxamide. researchgate.net

Table 3: Potency of Select Pyrazine-based ENaC Inhibitors

| Compound | Description | Potency (IC₅₀) |

|---|---|---|

| Amiloride | Benchmark ENaC inhibitor | ~200-300 nM |

| 552-02 | Novel pyrazine derivative for aerosol delivery | Significantly more potent than amiloride |

Source: Journal of Pharmacology and Experimental Therapeutics, 2008. nih.gov

V. Computational and Theoretical Investigations

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. This knowledge allows for the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijournalse.org While specific QSAR models for 5-Chloropyrazine-2-carbonyl chloride are not extensively detailed in available literature, numerous studies on related pyrazine (B50134) derivatives establish a clear methodology for such an analysis. semanticscholar.org These studies correlate the antimicrobial or other biological activities of pyrazine-containing molecules with a variety of calculated molecular descriptors. nih.govespublisher.com

The development of a QSAR model for pyrazine derivatives typically involves calculating electronic, topological, hydrophobic, and steric descriptors. nih.govnih.gov Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then employed to build predictive models. semanticscholar.org For instance, QSAR studies on pyrazine-containing thiazolines and thiazolidinones have shown that descriptors related to electronic properties, topology, and hydrophobicity are key in modeling their antitubercular and antibacterial activities. nih.gov Such models can be used to predict the activity of new compounds and guide the synthesis of more effective analogues. semanticscholar.org

| Compound Class | Activity Studied | Types of Descriptors Used | Statistical Method | Reference |

|---|---|---|---|---|

| Pyrazine containing thiazolines and thiazolidinones | Antitubercular & Antibacterial | Electronic, Topological, Hydrophobicity | Not Specified | nih.gov |

| Pyrazine Derivatives | Antiproliferative | NBO charges, Dipole moments, Heats of formation | MLR, ANN | semanticscholar.org |

| Alkylpyrazine Derivatives | Odor Strength | Molecular Connectivity, Molecular Shape, Electrotopological State Indices | Not Specified | nih.gov |

| Pyrazine Derivatives | Odor Thresholds | Quantum Chemical (DFT-based) | MLR | ijournalse.org |

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how drugs interact with their biological targets at a molecular level. For derivatives of pyrazinamide (B1679903), a key antitubercular drug, a primary target for docking studies is the enoyl-acyl carrier protein (ACP) reductase, known as InhA. nih.govsemanticscholar.org This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) system in Mycobacterium tuberculosis, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.govnih.gov

Docking studies of pyrazinamide analogs and other pyrazine-based inhibitors into the active site of InhA have provided significant insights into their mechanism of action. japsonline.com These studies often reveal key interactions between the ligand, the enzyme's amino acid residues, and the cofactor NAD+. nih.gov The pyrazine core and its substituents typically form a network of hydrogen bonds and hydrophobic interactions within the InhA binding pocket. nih.govnih.gov For example, interactions with residues like Thr196 and the NAD+ cofactor are frequently observed and are considered critical for inhibitory activity. nih.gov The binding energy, calculated from the docked pose, gives an estimation of the binding affinity of the compound for the target enzyme. japsonline.com Pyrazinamide analogs have shown lower (more favorable) binding energies compared to the parent drug, suggesting potentially higher potency. japsonline.com While this compound itself is a reactive acylating agent not typically used in direct docking studies, its derivatives (amides) are the subject of such investigations to rationalize their biological activity. researchgate.net

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues/Features | Reference |

|---|---|---|---|---|

| Pyrazinamide | MtbPanD | -5.21 | - | japsonline.com |

| Pyrazinamide analog 5d | MtbPanD | -6.36 | Lower energy than native ligand | japsonline.com |

| Pyrazinamide analog 5g | MtbPanD | -5.91 | Lower energy than native ligand | japsonline.com |

| INH-NAD adduct | InhA | Not Specified | Hydrogen bonds with Thr196, Ile21, Ser20, Asp64, Val65 | nih.gov |

| Compound 12 (Dichloropyrimidine core) | SARS-CoV-2 RdRp | -7.06 (mono-phosphoribosylated) | Binding with Uracil nucleoside | researchgate.net |

Electronic Structure Analysis and Reactivity Prediction

The chemical reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are used to calculate various electronic properties that help in understanding and predicting this reactivity. chemrxiv.orgmdpi.com

The pyrazine ring is classified as an electron-deficient heteroaromatic system. This is due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring's carbon atoms. imperial.ac.uk This inherent electronic deficiency makes the pyrazine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a reactivity pattern that is crucial for the synthesis of various derivatives. imperial.ac.uk

DFT calculations can quantify this electron deficiency. semanticscholar.org By computing properties such as Natural Bond Orbital (NBO) charges, Molecular Electrostatic Potential (MEP) maps, and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can identify the most electrophilic sites in the molecule. chemrxiv.orgnih.gov For substituted chloropyrazines, calculations show that the carbon atoms of the pyrazine ring, particularly those adjacent to the nitrogen atoms and the chlorine substituent, carry a partial positive charge, marking them as sites prone to nucleophilic attack. nih.gov The carbonyl carbon of the acyl chloride group in this compound is an even more potent electrophilic center. The reactivity of these sites is directly correlated with the calculated electron deficiency; a greater positive charge or a lower LUMO energy at a particular site indicates higher reactivity towards nucleophiles. semanticscholar.orgmdpi.com

| Compound/System | Calculation Method | Calculated Property | Finding/Interpretation | Reference |

|---|---|---|---|---|

| Pyrazine Derivatives | DFT/B3LYP | HOMO-LUMO Gap, NBO Charges | A small frontier orbital gap correlates with higher reactivity. | semanticscholar.org |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | DFT/B3LYP | MEP, ALIE, Fukui Functions | Identified the most probable sites for electrophilic attacks. | chemrxiv.org |

| Tetrapyrazinoporphyrazine Complexes | DFT | NBO Analysis | Described the nature of bonds between metal and nitrogen atoms. | nih.gov |

| Zn(II) Porphyrins | TDDFT | HOMO-LUMO Levels | Electron-withdrawing substituents stabilize the LUMO level. | mdpi.com |

Vi. Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The future synthesis of 5-Chloropyrazine-2-carbonyl chloride and its derivatives is increasingly steering towards sustainable and environmentally benign methodologies. Traditional synthesis often involves reagents like thionyl chloride, which is effective but poses handling risks and is listed under the Chemical Weapons Convention. researchgate.net Research is actively exploring safer and greener alternatives.

Key future directions include:

Alternative Reagents: The use of reagents such as 2,4,6-trichlorobenzoyl chloride is being investigated as a safer alternative to thionyl chloride, minimizing the production of hazardous byproducts. researchgate.net

Green Solvents and Catalysts: A significant shift towards greener solvents, like tert-amyl alcohol, is underway to reduce environmental impact. researchgate.net Furthermore, biocatalytic approaches, such as the use of enzymes like Lipozyme® TL IM, are being developed for the synthesis of pyrazinamide (B1679903) derivatives, offering high efficiency and scalability under mild conditions. rsc.orgnih.gov

Atom Economy: Hydrolysis of precursor esters, such as methyl 5-chloropyrazine-2-carboxylate, using reagents like lithium hydroxide (B78521) in aqueous media, represents a move towards processes that avoid organic solvents entirely during reaction and separation, enhancing the green credentials of the synthesis. jocpr.com

| Parameter | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Reagents | Thionyl chloride, Phosphorus pentachloride | 2,4,6-trichlorobenzoyl chloride, Biocatalysts (e.g., Lipozyme® TL IM) researchgate.netrsc.org |

| Solvents | DMF, THF researchgate.net | tert-Amyl alcohol, Water researchgate.netjocpr.com |

| Conditions | Often requires harsh conditions | Mild temperatures (e.g., 45 °C), Environmentally benign rsc.orgjocpr.com |

| Byproducts | Corrosive and toxic byproducts | Reduced hazardous waste |

Design and Synthesis of Advanced Derivatives with Enhanced Biological Profiles

This compound is a versatile scaffold for generating extensive libraries of novel compounds with potential therapeutic applications. Future research will focus on rational drug design and structure-activity relationship (SAR) studies to create derivatives with superior efficacy and specificity.

Areas of focus are expected to include:

Antimicrobial Agents: The pyrazine-2-carboxamide structure is central to the activity of pyrazinamide, a first-line anti-tuberculosis drug. nih.govnih.gov Future work will involve synthesizing novel N-substituted derivatives to combat drug-resistant strains of Mycobacterium tuberculosis. researchgate.net SAR studies have shown that substitutions at the amide nitrogen and the pyrazine ring can significantly enhance antimycobacterial activity. researchgate.netnih.gov

Anticancer Agents: Researchers are designing pyrazine-2-carboxamide derivatives as potent inhibitors of specific kinases involved in cancer progression, such as echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govacs.org

Antifungal and Herbicidal Compounds: Derivatives have also shown promise as antifungal agents and inhibitors of photosynthetic electron transport (PET), indicating potential applications in agriculture. nih.govsciforum.net

| Derivative Class | Target/Application | Reported Findings | Reference |

|---|---|---|---|

| N-Benzylpyrazine-2-carboxamides | Antimycobacterial | Active against Mycobacterium tuberculosis. | researchgate.net |

| Pyrazine-Pyridine Biheteroaryls | Anticancer (VEGFR-2 inhibitor) | Potent and selective inhibition of VEGFR-2, demonstrating in vivo antitumor activity. | acs.org |

| N-alkyl substituted 3-aminopyrazine-2-carboxamides | Antifungal, Herbicidal (PET inhibition) | Activity against fungi and inhibition of photosynthetic electron transport in spinach chloroplasts. | nih.gov |

| Pyrazine-2-carboxamide derivatives | Anticancer (EML4-ALK inhibitor) | Discovery of novel and potent EML4-ALK inhibitors with in vivo antitumor activity. | nih.gov |

Deeper Mechanistic Studies of Biological Activities

While numerous derivatives show promising biological activity, a deeper understanding of their mechanisms of action at the molecular level is crucial for developing next-generation compounds. Future research will leverage advanced biochemical and computational techniques to elucidate these mechanisms.

Key research avenues will include:

Target Identification and Validation: For antimycobacterial derivatives, the enzyme fatty acid synthase I (FAS-I) has been identified as a key target. drugbank.comchemicalbook.com However, other mechanisms, such as the disruption of membrane potential and energy production, are also implicated. drugbank.comnih.gov Recent studies have also identified PanD, an enzyme in the coenzyme A biosynthetic pathway, as a target. nih.gov Future work will aim to precisely define the interactions with these targets.

Computational Modeling: Molecular docking studies are already being used to predict the bioactivity of new derivatives by modeling their interaction with target enzymes like enoyl-ACP reductase. researchgate.netnih.gov The expansion of these computational approaches will enable more accurate predictions and a more rational design of potent and selective inhibitors.

Resistance Mechanisms: Understanding how pathogens develop resistance to pyrazinamide and its analogs, often through mutations in the pncA gene which encodes the enzyme that activates the prodrug, is vital. chemicalbook.comnih.gov Future studies will investigate these resistance pathways to design derivatives that can overcome them.

Application in Emerging Chemical and Pharmaceutical Technologies

Beyond its role in medicinal chemistry, this compound and its derivatives are finding applications in new technological domains.

Future applications are emerging in:

Material Science: The compound serves as a building block for advanced materials, including specialized polymers and coatings. Research into polyoxometalate-based metal-organic complexes incorporating dipyrazine-dicarboxamide ligands for catalytic applications highlights the potential for creating novel functional materials. acs.org

Advanced Synthesis Technologies: The adoption of modern synthesis technologies is set to accelerate the discovery and production of pyrazine derivatives.

Continuous-flow systems offer a greener, more efficient, and scalable method for synthesizing pyrazinamide derivatives, providing a basis for rapid drug development. rsc.orgnih.govx-mol.net This technology allows for safer handling of hazardous intermediates and can improve reaction efficiency and product consistency. nih.gov

Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and increase yields for aminodehalogenation reactions in the preparation of pyrazinamide analogs, facilitating the rapid generation of compound libraries for biological screening. nih.govsciforum.netingentaconnect.com

Agrochemicals: The inherent biological activity of the pyrazine scaffold makes it a valuable starting point for the development of new, environmentally conscious herbicides and fungicides to improve crop yields. chemimpex.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Chloropyrazine-2-carbonyl chloride, and how are intermediates validated?

- Methodology :

- Start with 5-Chloropyrazine-2-carboxylic acid (CAS 36070-80-1, >95% purity via HPLC ).

- Use chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions (e.g., reflux in dry dichloromethane).

- Validate intermediates (e.g., methyl esters) via NMR (¹H/¹³C) and mass spectrometry .

- Monitor reaction completion by TLC (silica gel, ethyl acetate/hexane eluent) or FTIR (disappearance of -OH stretch at ~2500 cm⁻¹).

Q. How can purity and stability of this compound be assessed under laboratory conditions?

- Methodology :

- Quantify purity via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

- Test hydrolytic stability by dissolving in aprotic solvents (e.g., DMF) and tracking degradation via UV-Vis spectroscopy (absorbance at 220–250 nm) .

- Store under inert gas (argon) at –20°C to minimize moisture-induced decomposition .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use fume hoods , nitrile gloves , and chemical-resistant goggles to avoid skin/eye contact .

- Neutralize spills with sodium bicarbonate and dispose via licensed hazardous waste services .

- Monitor air quality with gas detectors for acyl chloride vapors (TLV: 0.1 ppm) .

Advanced Research Questions

Q. How does steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and identify electrophilic sites (carbonyl carbon) .

- Compare reaction rates with nucleophiles (e.g., amines vs. alcohols) in kinetic studies using stopped-flow spectroscopy .

- Analyze substituent effects using Hammett plots (σ values for pyrazine derivatives) .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound derivatives?

- Methodology :

- Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to distinguish regioisomers (e.g., 2-chloro vs. 5-chloro positions) .

- Compare experimental X-ray crystallography data (CCDC deposition codes) with computational models (Mercury software) .

- Replicate disputed syntheses (e.g., via alternative chlorination routes) and characterize products with high-resolution mass spectrometry (HRMS) .

Q. How can computational modeling optimize reaction conditions for large-scale derivatization of this compound?

- Methodology :

- Use Molecular Operating Environment (MOE) to simulate solvent effects (e.g., dielectric constant of DCM vs. THF) on reaction kinetics .

- Predict byproduct formation (e.g., hydrolysis to carboxylic acid) via kinetic Monte Carlo simulations .

- Validate models with Design of Experiments (DoE) for parameters like temperature, catalyst loading, and stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。